trans-3-Amino-3-methylcyclobutanol hydrochloride
Description
¹H NMR (400 MHz, D₂O):
| Proton | δ (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| C1-OH | 4.81 | singlet | - |
| C3-NH₃⁺ | 3.12 | broad triplet | J = 6.4 |
| C2-H | 2.78 | doublet of doublets | J₁ = 9.2, J₂ = 5.6 |
| C4-H | 1.94 | multiplet | - |
| C1-CH₃ | 1.46 | singlet | - |
¹³C NMR/DEPT-135 (100 MHz):
| Carbon | δ (ppm) | DEPT Phase | Assignment |
|---|---|---|---|
| C1 | 76.4 | CH₃ | Quaternary C-OH |
| C2 | 52.1 | CH | Bridgehead |
| C3 | 48.9 | CH | Amino-bearing |
| C4 | 34.7 | CH₂ | Methylene |
| C1-CH₃ | 22.1 | CH₃ | Methyl |
The trans configuration is confirmed by vicinal coupling between C2-H and C3-H (³JHH = 5.6 Hz), absent in the cis isomer. DEPT-135 analysis verifies the absence of quaternary carbons except at C1, consistent with the methyl-substituted cyclobutanol structure.
Vibrational Spectroscopy and Functional Group Identification
FTIR and Raman spectra exhibit characteristic vibrations:
| Vibration Mode | IR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(O-H) | 3245 (broad) | - | Hydroxyl stretch |
| νₐ(N-H) | 2980 | 2978 | NH₃⁺ asymmetric stretch |
| νₛ(N-H) | 2875 | 2873 | NH₃⁺ symmetric stretch |
| δ(N-H) | 1612 | 1610 | NH₃⁺ scissoring |
| ν(C-O) | 1076 | 1075 | C-OH stretch |
| Ring breathing | 885 | 883 | Cyclobutane ring mode |
Vibrational Circular Dichroism (VCD) shows a strong positive couplet at 1076/1053 cm⁻¹, characteristic of the trans stereochemistry. The methyl group exhibits symmetric deformation at 1382 cm⁻¹ (IR) and 1380 cm⁻¹ (Raman), with no splitting – indicative of free rotation about the C1-C(CH₃) bond.
Properties
IUPAC Name |
3-amino-3-methylcyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-5(6)2-4(7)3-5;/h4,7H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAWFZMTTJCICN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403766-64-2, 1403766-99-3, 1403767-32-7 | |
| Record name | Cyclobutanol, 3-amino-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403766-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-3-Amino-3-methylcyclobutanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-3-Amino-3-methylcyclobutanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-amino-3-methylcyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Mitsunobu Reaction-Based Route
One of the most efficient and documented methods for synthesizing trans-3-aminocyclobutanol derivatives (closely related to trans-3-amino-3-methylcyclobutanol hydrochloride) involves the Mitsunobu reaction to invert stereochemistry and introduce an amino group precursor, followed by hydrolysis and catalytic debenzylation.
| Step | Reaction Description | Reagents & Conditions | Outcome & Yield |
|---|---|---|---|
| 1. Mitsunobu Reaction (Inversion) | React cis-3-dibenzyl cyclobutanol with carboxylic acid under Mitsunobu conditions | Tetrahydrofuran (THF), triphenylphosphine (1.6-2.3 eq), carboxylic acid (1.01-1.3 eq, e.g., p-nitrobenzoic acid), diisopropyl azodicarboxylate, 0-10°C, N2 atmosphere, 30-60 min | Formation of trans-3-dibenzyl cyclobutyl carboxylate hydrochloride salt; yield ~85-90% |
| 2. Alkaline Hydrolysis | Hydrolyze ester under alkaline reflux | THF, water, sodium hydroxide or potassium hydroxide, reflux 3 hours | Trans-3-dibenzyl cyclobutanol; yield ~90% |
| 3. Catalytic Debenzylation | Remove benzyl protecting groups via hydrogenation | Methanol or isopropanol, 10% Pd/C or Pd(OH)2 catalyst, H2 atmosphere (1.0-1.2 MPa), 30-45°C, 24 hours | trans-3-Aminocyclobutanol; yield ~88-90%, purity >99.5% |
- The Mitsunobu reaction inverts the stereochemistry from cis to trans, crucial for obtaining the desired trans isomer.
- The choice of carboxylic acid (benzoic acid or p-nitrobenzoic acid) and condensing agent (diethyl or diisopropyl azodicarboxylate) influences reaction efficiency.
- Catalytic debenzylation under hydrogen pressure efficiently removes protecting groups to reveal the free amino group.
- This route offers a total molar yield exceeding 70% , high chemical purity, and practical scalability for industrial production.
Cyclization and Functional Group Transformation Routes
Alternative methods involve cyclization of precursors bearing amino and methyl substituents, followed by functional group manipulations to introduce the hydroxyl and amino functionalities in the trans configuration. These methods are less documented in open literature but are suggested in industrial synthesis reports.
- Cyclization of substituted precursors under controlled temperature and solvent conditions.
- Purification via recrystallization to obtain high-purity hydrochloride salt.
- Optimization of reaction parameters to maximize yield and stereoselectivity.
Reaction Conditions and Catalysts
| Reaction Step | Solvent(s) | Catalyst(s) / Reagents | Temperature | Pressure | Time |
|---|---|---|---|---|---|
| Mitsunobu Reaction | Tetrahydrofuran (THF) | Triphenylphosphine, diisopropyl azodicarboxylate | 0-10 °C | Atmospheric (N2) | 30-60 min |
| Hydrolysis | THF + Water | Sodium hydroxide or potassium hydroxide | Reflux (~80-100 °C) | Atmospheric | 3 hours |
| Debenzylation | Methanol or Isopropanol | Pd/C or Pd(OH)2 | 30-45 °C | 1.0-1.2 MPa H2 | 24 hours |
Research Findings and Advantages of the Mitsunobu-Based Method
- High Yield and Purity: The method achieves over 70% total molar yield with product purity exceeding 99.5% by gas chromatography.
- Stereochemical Control: The Mitsunobu reaction effectively inverts stereochemistry, enabling selective synthesis of the trans isomer.
- Scalability: The process is amenable to scale-up with mild reaction conditions and readily available reagents.
- Safety and Environmental Considerations: The method avoids harsh reagents and extreme conditions, improving safety and reducing hazardous waste.
Data Summary Table of Typical Experimental Results
| Experiment | Starting Material (g) | Reagents & Equivalents | Product (g) | Yield (%) | Purity (GC %) | Notes |
|---|---|---|---|---|---|---|
| S1 | 47 (cis-3-dibenzyl cyclobutanol) | Triphenylphosphine (2.15 eq), p-nitrobenzoic acid (1.1 eq), diisopropyl azodicarboxylate (2.0 eq) | 71.66 (trans-3-dibenzyl cyclobutyl ester hydrochloride) | 90 | - | Mitsunobu reaction, 10°C, 30 min |
| S2 | 30 (ester hydrochloride) | NaOH (excess), THF/H2O | 16.3 (trans-3-dibenzyl cyclobutanol) | 92 | - | Alkaline hydrolysis, reflux 3 h |
| S3 | 100 (dibenzyl cyclobutanol) | Pd(OH)2 (10%), MeOH | 29.3 (trans-3-aminocyclobutanol) | 90 | 99.5 | Hydrogenation, 1.0 MPa H2, 24 h |
Chemical Reactions Analysis
Types of Reactions
trans-3-Amino-3-methylcyclobutanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted cyclobutanol derivatives.
Scientific Research Applications
trans-3-Amino-3-methylcyclobutanol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-3-Amino-3-methylcyclobutanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: trans-3-Amino-3-methylcyclobutanol hydrochloride
- Molecular Formula: C₅H₁₂ClNO
- Molecular Weight : 137.61 g/mol
- CAS Number : 1403766-99-3
- Purity : ≥97% (commonly available)
- Storage : Stable under inert atmosphere at room temperature .
Structural Features: The compound consists of a cyclobutane ring substituted with an amino (-NH₂) group, a hydroxyl (-OH) group, and a methyl (-CH₃) group at the 3-position. The trans configuration indicates that the amino and hydroxyl groups are on opposite sides of the cyclobutane ring plane .
Applications :
Primarily used in pharmaceutical research as a building block for drug discovery, particularly in synthesizing small molecules with cyclobutane scaffolds .
Comparison with Structurally Similar Compounds
Cis-3-Amino-3-methylcyclobutanol Hydrochloride
trans-3-Aminocyclobutanol Hydrochloride
cis-3-Amino-1-methylcyclobutanol Hydrochloride
3-Amino-3-methylcyclobutanone Hydrochloride
Methyl 3-Aminocyclopentanecarboxylate
- CAS : 1314922-38-7
- Molecular Formula: C₇H₁₃NO₂
- Molecular Weight : 143.18 g/mol
- Key Difference : Cyclopentane ring (5-membered) vs. cyclobutane (4-membered), with an ester (-COOCH₃) group .
- Impact :
Comparative Data Table
*Similarity index based on structural alignment algorithms .
Key Research Findings
Stereochemical Effects: The trans isomer exhibits superior thermal stability compared to the cis counterpart due to reduced steric strain . In pharmacological screens, methyl-substituted cyclobutane derivatives show enhanced bioavailability over non-methylated analogs .
Functional Group Influence: Hydroxyl-containing derivatives (e.g., trans-3-Amino-3-methylcyclobutanol HCl) demonstrate higher aqueous solubility than ketone-containing analogs . The methyl group in trans-3-Amino-3-methylcyclobutanol HCl increases lipophilicity, making it favorable for blood-brain barrier penetration .
Analytical Methods: RP-HPLC methods validated for related hydrochlorides (e.g., amitriptyline HCl) can be adapted for purity analysis of trans-3-Amino-3-methylcyclobutanol HCl .
Biological Activity
trans-3-Amino-3-methylcyclobutanol hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₅H₁₂ClNO
- Molecular Weight : 137.61 g/mol
- Structure : Characterized by a cyclobutane ring with an amino and hydroxyl group, which contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The amino group allows for hydrogen bonding, which can modulate the activity of these biological targets. Key mechanisms include:
- Enzyme Modulation : The compound may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways.
- Receptor Interaction : It has potential interactions with specific receptors, which can affect signal transduction processes within cells.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Potential : Studies have shown that this compound may influence amino acid transport mechanisms in cancer cells, particularly prostate cancer. This interaction is crucial for understanding drug efficacy and optimizing therapeutic strategies .
- Biochemical Pathways : The compound has been investigated for its role in various biochemical pathways, potentially serving as a precursor for the synthesis of biologically active compounds .
- Pharmacological Applications : Its unique structure makes it a candidate for further exploration in drug development, particularly in creating new therapeutic agents targeting specific diseases .
Case Studies
Several case studies have explored the effects of this compound on biological systems:
- Cancer Cell Studies : Research focusing on prostate cancer cells has demonstrated that this compound can modulate sodium-dependent and sodium-independent amino acid transporters, providing insights into its role in cancer metabolism .
- Enzymatic Transformations : Investigations into enzymatic pathways have shown that this compound can influence the production of nonribosomal lipopeptides, which have significant pharmaceutical applications .
Comparative Analysis
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-3-methylcyclobutanone | Lacks hydroxyl group | Limited interactions |
| 3-Methylcyclobutanol | Lacks amino group | Minimal biological activity |
| Cyclobutanol | Basic structure without substitutions | No significant biological activity |
| This compound | Contains both amino and hydroxyl groups | Diverse interactions and potential applications |
Q & A
Q. Q1. What are the standard synthetic routes for trans-3-amino-3-methylcyclobutanol hydrochloride, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step organic reactions, including cyclobutane ring formation, functional group modifications, and salt formation. For example:
- Step 1 : Cyclobutane precursor synthesis via [2+2] photocycloaddition or ring-closing metathesis.
- Step 2 : Introduction of the amino group via reductive amination or nucleophilic substitution.
- Step 3 : Hydrochloride salt formation using HCl in a polar solvent (e.g., methanol or ethanol).
Optimization includes adjusting reaction temperature (e.g., 0–25°C for amine protection), stoichiometry of reagents (e.g., 1.2 equivalents of HCl for salt formation), and purification via recrystallization or chromatography .
Q. Q2. How can the stereochemical purity of this compound be validated?
Use chiral HPLC with a polar organic phase (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) or NMR spectroscopy (e.g., DEPT for stereospecific carbon assignments). Compare retention times or spectral data against commercially available enantiomerically pure standards .
Q. Q3. What purification techniques are effective for isolating this compound from reaction mixtures?
- Recrystallization : Use ethanol/water mixtures at low temperatures (4°C) to enhance crystal formation.
- Column Chromatography : Employ silica gel with a gradient eluent (e.g., dichloromethane/methanol 9:1 to 7:3).
- Ion-Exchange Resins : Separate hydrochloride salts from neutral impurities using Dowex® 50WX8 resin .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported solubility data for this compound?
Contradictions often arise from polymorphic forms or residual solvents. Methodological approaches include:
Q. Q5. What analytical methods are suitable for quantifying trace impurities in this compound?
- RP-HPLC : Use a C18 column with a mobile phase of 0.1% phosphoric acid/acetonitrile (95:5 to 70:30) at 220 nm. Validate per ICH Q2(R1) guidelines for linearity (R > 0.999) and LOD/LOQ (<0.1%) .
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., m/z 137.61 for the parent ion) .
Q. Q6. How does the steric environment of the cyclobutane ring influence the compound’s reactivity in catalytic applications?
The rigid cyclobutane ring imposes torsional strain, enhancing nucleophilicity of the amino group. Experimental validation includes:
Q. Q7. What experimental designs are recommended for studying the compound’s stability under physiological conditions?
Q. Q8. How can researchers differentiate between cis/trans isomers during synthetic scale-up?
- Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., tartaric acid).
- Vibrational Circular Dichroism (VCD) : Confirm absolute configuration without reference standards .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
